2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline
2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline
RG 12525 is a competitive and orally effective antagonist of the peptidoleukotrienes, LTC4, LTD4 and LTE4.
Brand Name:
Vulcanchem
CAS No.:
120128-20-3
VCID:
VC0541296
InChI:
InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30)
SMILES:
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5
Molecular Formula:
C25H21N5O2
Molecular Weight:
423.5 g/mol
2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline
CAS No.: 120128-20-3
Inhibitors
VCID: VC0541296
Molecular Formula: C25H21N5O2
Molecular Weight: 423.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 120128-20-3 |
---|---|
Product Name | 2-((4-((2-(1H-Tetrazol-5-ylmethyl)phenyl)methoxy)phenoxy)methyl)quinoline |
Molecular Formula | C25H21N5O2 |
Molecular Weight | 423.5 g/mol |
IUPAC Name | 2-[[4-[[2-(2H-tetrazol-5-ylmethyl)phenyl]methoxy]phenoxy]methyl]quinoline |
Standard InChI | InChI=1S/C25H21N5O2/c1-2-7-20(19(6-1)15-25-27-29-30-28-25)16-31-22-11-13-23(14-12-22)32-17-21-10-9-18-5-3-4-8-24(18)26-21/h1-14H,15-17H2,(H,27,28,29,30) |
Standard InChIKey | JELDFLOBXROBFH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5 |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)OCC4=CC=CC=C4CC5=NNN=N5 |
Appearance | Solid powder |
Description | RG 12525 is a competitive and orally effective antagonist of the peptidoleukotrienes, LTC4, LTD4 and LTE4. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (5-((2-(4-(2-quinolinylmethoxy)phenoxy)methyl)phenyl)methyl)-1H-tetrazole RG 12525 RG-12525 |
Reference | 1: Carlton RA, Difeo TJ, Powner TH, Santos I, Thompson MD. Preparation and characterization of polymorphs for an LTD4 antagonist, RG 12525. J Pharm Sci. 1996 May;85(5):461-7. PubMed PMID: 8742935. 2: Van Inwegen RG, Nuss GW, Carnathan GW. Antagonism of peptidoleukotrienes and inhibition of systemic anaphylaxis by RG 12525 in guinea pigs. Life Sci. 1989;44(12):799-807. PubMed PMID: 2539543. 3: Welch MJ, Nelson HS, Paull BR, Smith JA, Feiss G, Tobey RE. Effect of RG 12525, a new leukotriene antagonist, on pulmonary function of asthmatic adults. Ann Allergy. 1994 Apr;72(4):348-52. PubMed PMID: 8154635. 4: Bonnefoi MS, Kelley MF, Wells RE, Sanders JE, Jayyosi Z, Beys E, Kornbrust DJ, Langloss JM. Subchronic toxicity studies with the leukotriene D4 antagonist RG 12525. Fundam Appl Toxicol. 1995 Nov;28(1):129-38. PubMed PMID: 8566477. 5: Stevens JC, Fayer JL, Cassidy KC. Characterization of 2-[[4-[[2-(1H-tetrazol-5-ylmethyl)phenyl]methoxy]methyl]quinoline N-glucuronidation by in vitro and in vivo approaches. Drug Metab Dispos. 2001 Mar;29(3):289-95. PubMed PMID: 11181497. 6: Wahedna I, Wisniewski AS, Tattersfield AE. Effect of RG 12525, an oral leukotriene D4 antagonist, on the airway response to inhaled leukotriene D4 in subjects with mild asthma. Br J Clin Pharmacol. 1991 Oct;32(4):512-5. PubMed PMID: 1958449; PubMed Central PMCID: PMC1368616. 7: Carnathan GW, Sweeney D, Travis J, Van Inwegen RG. The effect of RG 12525 on leukotriene D4-mediated pulmonary responses in guinea pigs. Agents Actions. 1989 Jun;27(3-4):316-8. PubMed PMID: 2801315. 8: Fayer JL, Zannikos PN, Stevens JC, Luo Y, Sidhu R, Kirkesseli S. Lack of correlation between in vitro inhibition of CYP3A-mediated metabolism by a PPAR-gamma agonist and its effect on the clinical pharmacokinetics of midazolam, an in vivo probe of CYP3A activity. J Clin Pharmacol. 2001 Mar;41(3):305-16. PubMed PMID: 11269571. 9: Huang FC, Galemmo RA Jr, Johnson WH Jr, Poli GB, Morrissette MM, Mencel JJ, Warus JD, Campbell HF, Nuss GW, Carnathan GW, et al. Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene D4 receptor antagonists. 2. Effects of an additional phenyl ring on receptor affinity. J Med Chem. 1990 Apr;33(4):1194-200. PubMed PMID: 2157010. 10: Sakakibara H, Hirose K, Okawara S. [Peptidoleukotriene receptor antagonists in asthma therapy]. Nihon Rinsho. 1996 Nov;54(11):3049-55. Review. Japanese. PubMed PMID: 8950953. |
PubChem Compound | 129044 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume